molecular formula C4H5NOS B025738 2-Methylthiazol-4-ol CAS No. 101256-98-8

2-Methylthiazol-4-ol

Cat. No.: B025738
CAS No.: 101256-98-8
M. Wt: 115.16 g/mol
InChI Key: SCDXGNCKRFSGRM-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazol-4-ol is a heterocyclic organic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its aromaticity and diverse biological activities. Thiazoles are significant in medicinal chemistry due to their presence in various biologically active molecules, including vitamins, antibiotics, and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-thiazol-4-ol can be synthesized through several methods. One common method involves the reaction of α-haloketones with thiourea under basic conditions. This reaction typically proceeds via the formation of an intermediate, which cyclizes to form the thiazole ring . Another method involves the condensation of carbon disulfide with α-aminonitriles, followed by cyclization to yield the thiazole derivative .

Industrial Production Methods

Industrial production of 2-Methyl-1,3-thiazol-4-ol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported tungstosilisic acid have been used to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-Methyl-1,3-thiazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazol-4-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate biochemical pathways, leading to various physiological effects. For example, it may bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-thiazol-4-ol is unique due to the presence of both a methyl group and a hydroxyl group on the thiazole ring. This combination enhances its reactivity and potential biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

2-methyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-5-4(6)2-7-3/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXGNCKRFSGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609584
Record name 2-Methyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101256-98-8
Record name 2-Methyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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